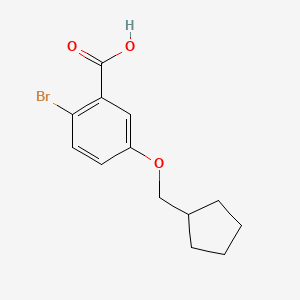

2-Bromo-5-(cyclopentylmethoxy)benzoic acid

Description

2-Bromo-5-(cyclopentylmethoxy)benzoic acid (CAS: 1523007-28-4) is a halogenated benzoic acid derivative with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.17 g/mol . Its structure features a bromine atom at the 2-position and a cyclopentylmethoxy group at the 5-position of the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to its unique steric and electronic properties, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

2-bromo-5-(cyclopentylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-12-6-5-10(7-11(12)13(15)16)17-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOMKHMLSQQZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)COC2=CC(=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(cyclopentylmethoxy)benzoic acid typically involves the bromination of 5-(cyclopentylmethoxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually include a solvent like acetic acid or dichloromethane and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(cyclopentylmethoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The cyclopentylmethoxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution, and potassium thiocyanate (KSCN) for thiocyanate substitution. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used for reduction.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoic acids.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include the corresponding hydrogenated benzoic acid derivatives.

Scientific Research Applications

2-Bromo-5-(cyclopentylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(cyclopentylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentylmethoxy group contribute to its reactivity and binding affinity to biological molecules. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-Bromo-5-(cyclopentylmethoxy)benzoic acid | C₁₃H₁₅BrO₃ | 299.17 | Br (C2), cyclopentylmethoxy (C5) | 1523007-28-4 |

| 2-Bromo-5-(cyclohexylmethoxy)benzoic acid | C₁₄H₁₇BrO₃ | 313.20 | Br (C2), cyclohexylmethoxy (C5) | 1520581-23-0 |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | Br (C5), Cl (C2) | 21739-92-4 |

| 2-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.05 | Br (C2), methoxy (C5) | N/A |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | C₈H₇BrO₄ | 247.05 | Br (C3), OH (C5), methoxy (C4) | 256519-02-5 |

Key Observations :

- Lipophilicity : The cyclopentylmethoxy group enhances lipophilicity (logP ~2.8 estimated), which may improve membrane permeability compared to polar analogues like 3-Bromo-5-hydroxy-4-methoxybenzoic acid (logP ~1.5) .

Extraction and Solubility

Benzoic acid derivatives exhibit varying extraction efficiencies in emulsion liquid membranes (ELMs) depending on substituents. For example:

- Extraction Rates: Benzoic acid derivatives with electron-withdrawing groups (e.g., Br, Cl) and lipophilic substituents (e.g., cyclopentylmethoxy) have higher distribution coefficients (m) in ELMs, leading to faster extraction compared to acetic acid or phenolic analogues .

- Effective Diffusivity: The mobility order in membrane phases is benzoic acid > acetic acid > phenol, suggesting that halogenated benzoic acids like this compound may diffuse more rapidly than phenolic derivatives .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids reveal that 0JA (zero-order connectivity index) and 1JA (first-order connectivity index) correlate with oral LD₅₀ in mice .

- The target compound’s high molecular connectivity indices (due to the branched cyclopentylmethoxy group) may predict lower acute toxicity compared to simpler analogues like 2-Bromo-5-methoxybenzoic acid.

Biological Activity

2-Bromo-5-(cyclopentylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and related research findings.

This compound is a derivative of benzoic acid with a bromine substituent and a cyclopentylmethoxy group. Its structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets, particularly in cancer cell lines.

Research indicates that this compound acts primarily through the inhibition of the calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). CAMKK2 plays a crucial role in regulating metabolic and inflammatory processes, which are pivotal in cancer progression.

Inhibition Studies

In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant inhibition of CAMKK2. The half-maximal inhibitory concentrations (IC50) for several compounds in this class were determined, revealing that modifications to the cyclopentyl group can enhance inhibitory potency.

| Compound | IC50 (nM) |

|---|---|

| GSK650394 | 0.63 |

| This compound | TBD |

| STO-609 | TBD |

The above table summarizes the IC50 values for related compounds, indicating that structural modifications can significantly impact biological activity.

Biological Activity in Cancer Models

Recent studies have shown that the inhibition of CAMKK2 leads to reduced cell proliferation, migration, and invasion in various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

In a study involving prostate cancer cells, treatment with this compound resulted in:

- Decreased cell viability : A significant reduction in viable cells was observed after treatment.

- Induction of apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

- Cell cycle arrest : The compound caused a notable accumulation of cells in the G1 phase.

Case Studies

A notable case study involved the application of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed:

- Reduced tumor cell density : Indicating effective targeting of proliferative pathways.

- Increased apoptosis : Confirmed by TUNEL assays.

These findings support the potential of this compound as an effective therapeutic agent against certain cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.